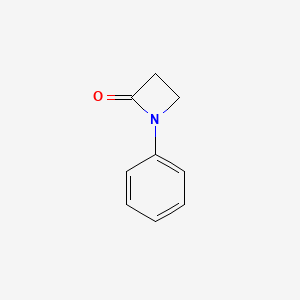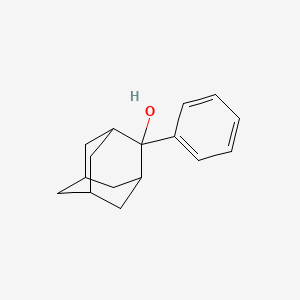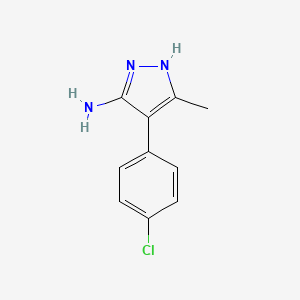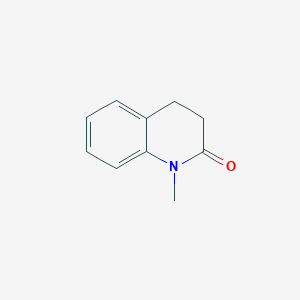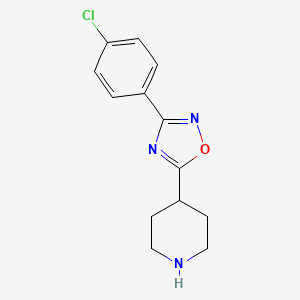
3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole” is likely a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The presence of the oxadiazole ring and the chlorophenyl group may also contribute to its biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperazine derivatives are generally synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring, the oxadiazole ring, and the chlorophenyl group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The piperidine and oxadiazole rings, as well as the chlorophenyl group, could all potentially participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine and oxadiazole rings, as well as the chlorophenyl group, would likely affect properties such as solubility, stability, and reactivity .
Applications De Recherche Scientifique
Antibacterial Activity
- Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, similar in structure to the requested compound, have shown moderate activity against Bacillus Subtilis and Escherichia Coli , suggesting potential use in targeting specific bacterial infections (Deshmukh et al., 2017).
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds, particularly one bearing a 2-methylphenyl group, were found to be active against various bacterial strains including Salmonella typhi , Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus subtilis , with significant growth inhibition, pointing towards their utility in combating Gram-negative bacterial infections (Iqbal et al., 2017).
Anticancer Activity
- A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were subjected to spectral analysis and screened for enzyme inhibition activity against acetyl cholinesterase (AChE), which is relevant to Alzheimer’s treatment (Rehman et al., 2018).
Other Applications
- Piperidine-based analogues of cocaine, including oxadiazoles, were synthesized and evaluated for their ability to inhibit monoamine reuptake at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (5HTT). These studies highlight the potential of oxadiazoles in the development of treatments for disorders related to monoamine neurotransmission (Petukhov et al., 2001).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various targets, such as boronic esters
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to influence the hydromethylation sequence
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water . This could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b , suggesting that this compound might have similar effects.
Action Environment
It is known that the rate of reaction of similar compounds, such as phenylboronic pinacol esters, can be considerably accelerated at physiological ph . This suggests that environmental factors such as pH could influence the action of this compound.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMDOHBBQWMHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351980 |
Source


|
| Record name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276236-98-7 |
Source


|
| Record name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
